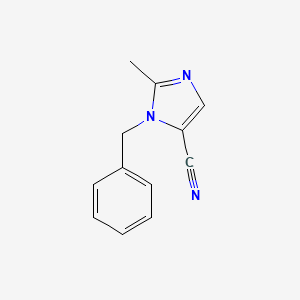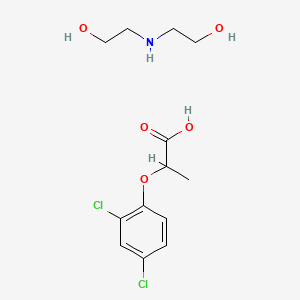
Dichlorprop diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorprop diethanolamine salt is a chemical compound formed by the reaction of dichlorprop, a chlorophenoxy herbicide, with diethanolamine. Dichlorprop is used to control broadleaf weeds, while diethanolamine is an organic compound with both amine and alcohol functional groups. The combination of these two compounds results in a salt that is water-soluble and effective in agricultural applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichlorprop diethanolamine salt involves the neutralization of dichlorprop acid with diethanolamine. The reaction typically occurs in an aqueous medium, where the acid and amine react to form the salt. The reaction can be represented as follows:
Dichlorprop acid+Diethanolamine→Dichlorprop diethanolamine salt+Water
Industrial Production Methods
Industrial production of this compound involves the large-scale mixing of dichlorprop acid and diethanolamine in reactors. The reaction is carried out under controlled temperature and pH conditions to ensure complete neutralization and formation of the salt. The product is then purified and concentrated to obtain the final formulation.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorprop diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Dichlorprop diethanolamine salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying herbicide behavior.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Studied for its potential use in developing new pharmaceuticals and as a model for drug interactions.
Industry: Utilized in the formulation of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of dichlorprop diethanolamine salt involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in susceptible plants. This results in the disruption of normal plant growth processes and ultimately leads to the death of the targeted weeds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-D: Another chlorophenoxy herbicide with similar structure and function.
MCPA: A related herbicide used for controlling broadleaf weeds.
Dicamba: A benzoic acid herbicide with similar applications.
Uniqueness
Dichlorprop diethanolamine salt is unique due to its specific combination of dichlorprop and diethanolamine, which enhances its water solubility and effectiveness as a herbicide. This combination allows for better formulation and application in agricultural settings compared to other similar compounds.
Eigenschaften
CAS-Nummer |
84731-66-8 |
|---|---|
Molekularformel |
C13H19Cl2NO5 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C9H8Cl2O3.C4H11NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;6-3-1-5-2-4-7/h2-5H,1H3,(H,12,13);5-7H,1-4H2 |
InChI-Schlüssel |
LFJNIWNCBIFWHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


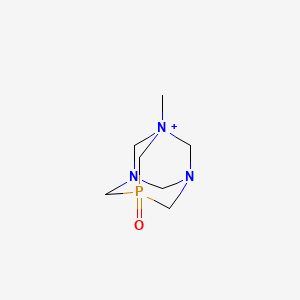
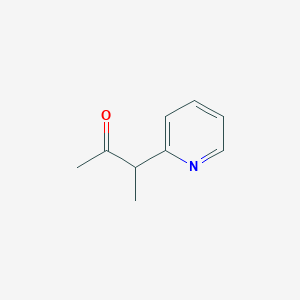
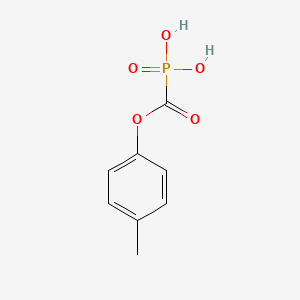
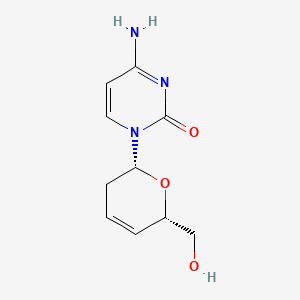

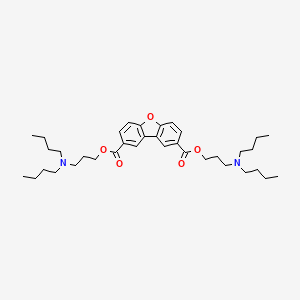
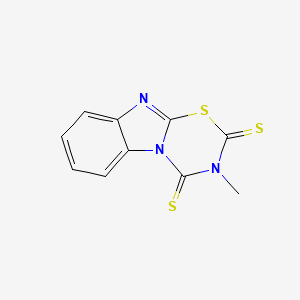
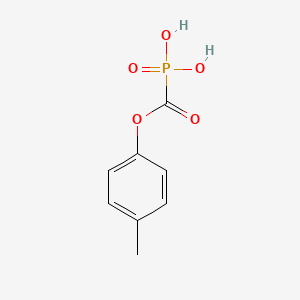
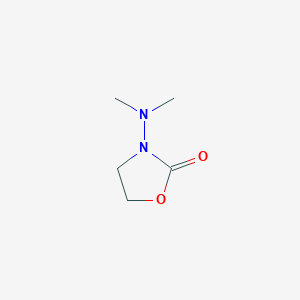
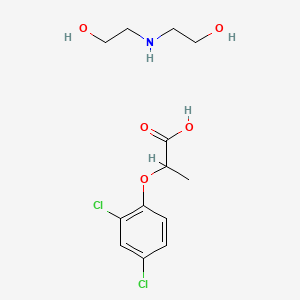
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)

